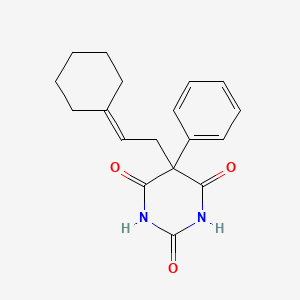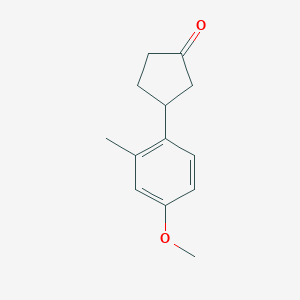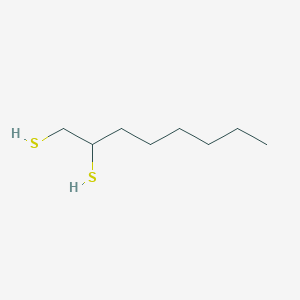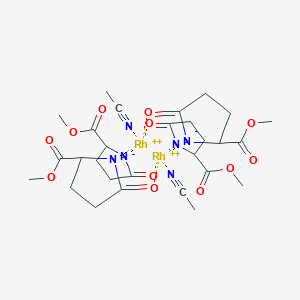
acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)” is a complex chemical entity that combines the properties of acetonitrile, a nitrile group, with a pyrrolidinone derivative and a rhodium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) typically involves the coordination of rhodium ions with the organic ligands. One common method involves the reaction of acetonitrile with methyl 5-oxopyrrolidin-1-ide-2-carboxylate in the presence of a rhodium salt. The reaction conditions often include:
Solvent: Acetonitrile or other polar solvents.
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Catalyst: Rhodium salts such as rhodium chloride or rhodium acetate.
Reaction Time: Several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The nitrile group in acetonitrile can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its ability to coordinate with multiple ligands makes it a versatile catalyst.
Biology
In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique coordination properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to enhance reaction efficiency and selectivity.
作用機序
The mechanism of action of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the organic ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in chemical reactions.
類似化合物との比較
Similar Compounds
2-(2-methyl-5-oxopyrrolidin-1-yl)acetonitrile: Similar structure but lacks the rhodium ion.
Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement.
Indole derivatives: Share some structural similarities but differ in their aromaticity and reactivity.
Uniqueness
The uniqueness of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) lies in its combination of a nitrile group, a pyrrolidinone derivative, and a rhodium ion. This combination imparts unique catalytic properties and reactivity, making it valuable in both research and industrial applications.
特性
分子式 |
C28H38N6O12Rh2 |
|---|---|
分子量 |
856.4 g/mol |
IUPAC名 |
acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2C2H3N.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;2*1-2-3;;/h4*4H,2-3H2,1H3,(H,7,8);2*1H3;;/q;;;;;;2*+2/p-4 |
InChIキー |
DYRPMVYSFURGAF-UHFFFAOYSA-J |
正規SMILES |
CC#N.CC#N.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)

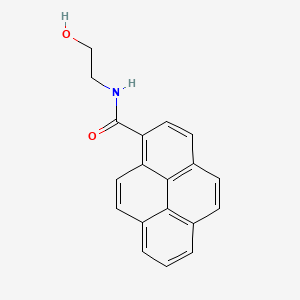
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
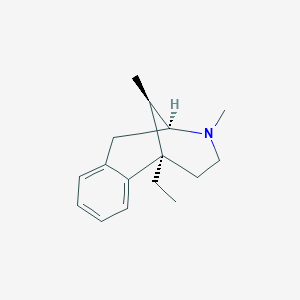

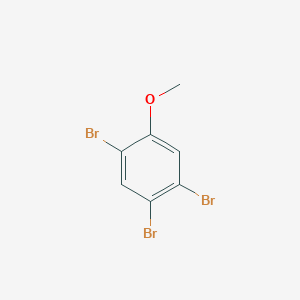
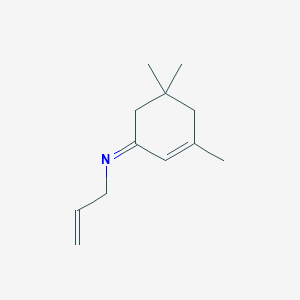
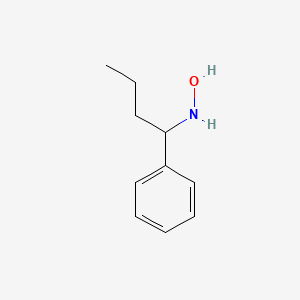
![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)
